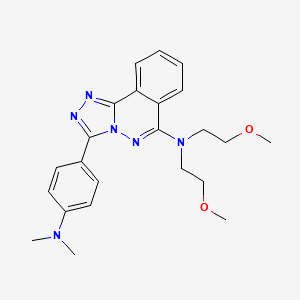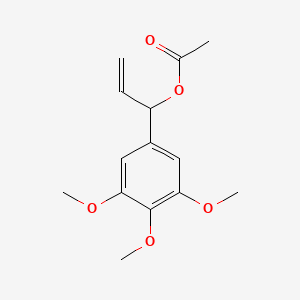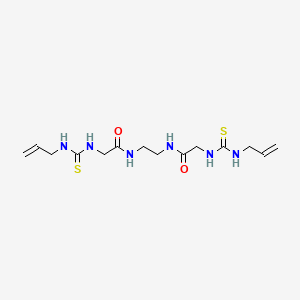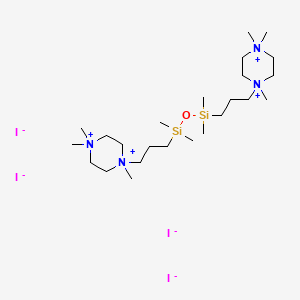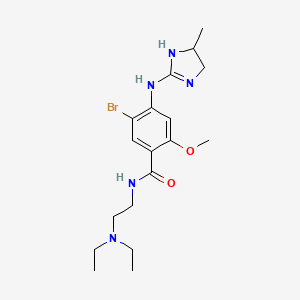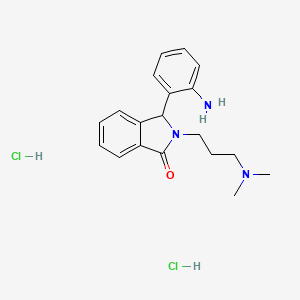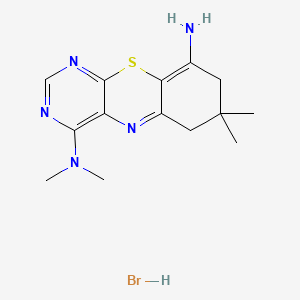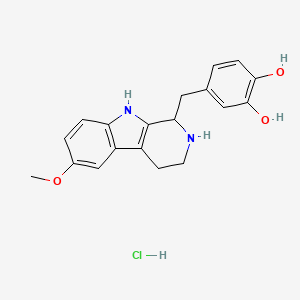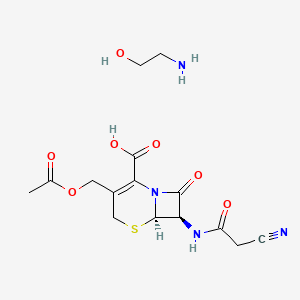
MC43S5Gxn2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MC43S5Gxn2 is a synthetic compound with unique properties that have garnered interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MC43S5Gxn2 typically involves a multi-step process. The initial step often includes the reaction of a halogen-substituted hydrocarbon with an electropositive metal. This is followed by transmetallation, where one metal atom displaces another. The final steps involve metathesis reactions to achieve the desired compound. The reaction conditions usually require controlled temperatures and the presence of specific solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes using large reactors to maintain the necessary reaction conditions and ensure the purity of the final product. The process is optimized to maximize yield and minimize waste, often involving continuous monitoring and adjustment of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
MC43S5Gxn2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions vary based on the type of reaction and conditions. For example, oxidation may yield oxygenated derivatives, while reduction could produce hydrogenated compounds.
Scientific Research Applications
MC43S5Gxn2 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes .
Mechanism of Action
The mechanism of action of MC43S5Gxn2 involves its interaction with specific molecular targets. It binds to certain proteins or enzymes, altering their activity and triggering a cascade of biochemical events. This interaction can modulate signaling pathways, leading to the desired therapeutic or biochemical effects .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and wide range of applications make it a valuable subject of study and use in both research and industry.
Properties
CAS No. |
161014-55-7 |
|---|---|
Molecular Formula |
C20H25NO3S2 |
Molecular Weight |
391.6 g/mol |
IUPAC Name |
(3R)-1-[4,4-bis(3-methylthiophen-2-yl)-3-oxobutyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C20H25NO3S2/c1-13-6-10-25-18(13)17(19-14(2)7-11-26-19)16(22)5-9-21-8-3-4-15(12-21)20(23)24/h6-7,10-11,15,17H,3-5,8-9,12H2,1-2H3,(H,23,24)/t15-/m1/s1 |
InChI Key |
OEDNVFDJXRIEJE-OAHLLOKOSA-N |
Isomeric SMILES |
CC1=C(SC=C1)C(C2=C(C=CS2)C)C(=O)CCN3CCC[C@H](C3)C(=O)O |
Canonical SMILES |
CC1=C(SC=C1)C(C2=C(C=CS2)C)C(=O)CCN3CCCC(C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


